molecular formula C12H16N2O B6618130 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1310237-17-2

5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B6618130
CAS RN: 1310237-17-2
M. Wt: 204.27 g/mol
InChI Key: UFAAAERZVKADMM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one, also known as 5-AMT, is a derivative of indole. It is a heterocyclic compound found in a variety of plants, fungi, and bacteria. 5-AMT has been studied for its potential pharmacological and therapeutic applications.

Scientific Research Applications

5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential pharmacological and therapeutic applications. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines. 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential as an antidepressant, as it has been shown to have antidepressant-like effects in animal models.

Mechanism of Action

The exact mechanism of action of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is not fully understood. However, it is believed that 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one works by binding to certain receptors in the brain, such as serotonin and dopamine receptors. This binding may lead to the production of certain neurotransmitters, such as serotonin and dopamine, which are known to have antidepressant-like effects. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one may inhibit the production of inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which may explain its anti-inflammatory effects. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Finally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been shown to have antidepressant-like effects in animal models, suggesting its potential as an antidepressant.

Advantages and Limitations for Lab Experiments

5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from indole through several methods. Additionally, 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has been studied for its potential pharmacological and therapeutic applications, suggesting its potential for further study. However, the exact mechanism of action of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is not fully understood, which may limit its use in lab experiments.

Future Directions

There are several potential future directions for the study of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one. One potential future direction is to further investigate the mechanism of action of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one and determine how it works to produce its pharmacological and therapeutic effects. Additionally, further studies could be conducted to investigate the potential of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one as an anti-cancer agent and an antidepressant. Finally, further studies could be conducted to investigate the potential side effects of 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one, as well as its potential for drug interactions.

Synthesis Methods

5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can be synthesized from indole, an aromatic compound found in many plants, through several methods. One synthesis method involves the reaction of indole with formaldehyde in the presence of a base catalyst, such as sodium hydroxide. This reaction yields 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one and formic acid as the main products. Another method involves the reaction of indole with dimethylformamide and a base catalyst, such as potassium carbonate, to yield 5-(aminomethyl)-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one as the main product.

properties

IUPAC Name

5-(aminomethyl)-3,3,7-trimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7-4-8(6-13)5-9-10(7)14-11(15)12(9,2)3/h4-5H,6,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAAAERZVKADMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3,3,7-trimethylindolin-2-one

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